molecular formula C14H20ClNO3S B345335 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine CAS No. 797769-80-3

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine

Cat. No.: B345335
CAS No.: 797769-80-3
M. Wt: 317.8g/mol
InChI Key: QGUPPXCCPGBPQK-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine is an organic compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine typically involves multiple steps, starting with the preparation of the chlorinated aromatic precursor. This precursor is then subjected to sulfonylation and subsequent piperidine ring formation under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced derivatives .

Scientific Research Applications

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperidine
  • 1-(5-Chloro-4-methylphenyl)sulfonyl-4-methylpiperidine
  • 1-(2-Methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine

Uniqueness: 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine is unique due to the specific combination of functional groups and their positions on the aromatic ring. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c1-10-4-6-16(7-5-10)20(17,18)14-9-12(15)11(2)8-13(14)19-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUPPXCCPGBPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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